LogD7.4 Lipophilicity Shift: 2-Azaspiro[3.3]heptane Core vs Piperidine
The N-linked 2-azaspiro[3.3]heptane core systematically increases logD7.4 by +0.2 to +0.5 relative to an identically substituted piperidine, as established by matched molecular pair analysis of the AstraZeneca compound collection [1]. This stands in contrast to most other azaspiro[3.3]heptane sub-classes (e.g., 2-oxa-6-azaspiro[3.3]heptanes, which decrease logD7.4 by −0.17 to −0.75 [1]), making N-linked 2-azaspiro[3.3]heptanes a distinct tool for co-modulating lipophilicity and basicity when replacing a piperidine ring.
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | N-linked 2-azaspiro[3.3]heptane: ΔlogD7.4 ≈ +0.2 to +0.5 vs piperidine (class-level; includes compounds bearing benzyl carbamate on the amine terminus) |
| Comparator Or Baseline | Piperidine analog (same substituents): baseline logD7.4; N-linked 2-azaspiro[3.3]heptane system increases value |
| Quantified Difference | ΔlogD7.4 = +0.2 to +0.5 (net increase); other azaspiro sub-classes decrease logD7.4 by −0.2 to −1.0 |
| Conditions | Matched molecular pair (MMP) analysis at AstraZeneca; logD7.4 measured by shake-flask or chromatographic method; N = multiple matched pairs across alkylamine, arylamine, and amide subcategories |
Why This Matters
A procurement choice between a piperidine-based building block and the 2-azaspiro[3.3]heptane equivalent is not lipophilicity-neutral; the +0.2–0.5 logD7.4 increment directly impacts membrane permeability, CNS penetration potential, and metabolic clearance predictions, making the spiro compound the intentional choice when greater lipophilicity is desired.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10(8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
